3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole
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Overview
Description
3-Benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a benzyl group and a bromophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It has been investigated for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved are often identified through structure-activity relationship (SAR) studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-Benzyl-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 3-Benzyl-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-Benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(18-19-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJXABBHLMTGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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